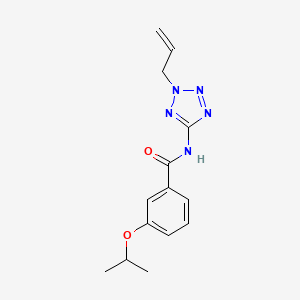

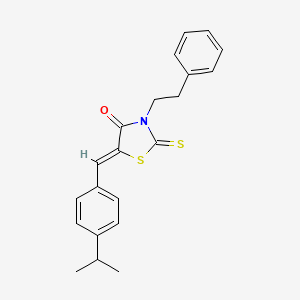

N-(2-allyl-2H-tetrazol-5-yl)-3-isopropoxybenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related tetrazolylbenzamide compounds involves complex chemical reactions aiming at integrating the tetrazol-5-yl group with a benzamide structure, often requiring precise conditions for optimal yields. For example, the synthesis of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides involves a series of reactions that establish a relationship between structure and activity, guiding the development of potent derivatives (Ford et al., 1986).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, reveals insights into the arrangement of atoms and functional groups, influencing the compound's physical and chemical properties. X-ray crystallography is a common technique used to determine these structures, providing a detailed view of the molecular geometry (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of tetrazolylbenzamides are influenced by the presence of the tetrazole and benzamide moieties. These compounds can undergo various chemical transformations, including nucleophilic substitution reactions, which are essential for modifying the compound or synthesizing derivatives with desired properties. For instance, the synthesis of N-allyl-2,3-dihydrobenzoxazol-2-ylidene complexes demonstrates the reactivity of similar structures under specific conditions (Tamm & Hahn, 1999).

Aplicaciones Científicas De Investigación

Biosensor Technology

A study by Karimi-Maleh et al. (2014) describes the development of a highly sensitive biosensor using a novel modified carbon paste electrode. This biosensor, based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs, is effective in the electrocatalytic determination of glutathione in the presence of piroxicam. The modified electrode exhibits potent electron mediating behavior and can successfully determine analytes in real samples with satisfactory results (Karimi-Maleh et al., 2014).

Synthesis and Characterization of Novel Compounds

Research by Agag and Takeichi (2003) focuses on synthesizing novel benzoxazine monomers containing allyl groups. These monomers show excellent thermomechanical properties and thermal stability, indicating potential applications in creating high-performance thermosets (Agag & Takeichi, 2003).

Pharmacological Studies

A study by Mukherjee et al. (1995) investigates fluorinated benzamide neuroleptics, focusing on the development of N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide. This compound shows promise as a dopamine D-2 receptor tracer for PET imaging studies, indicating potential applications in neuropharmacological research (Mukherjee et al., 1995).

Propiedades

IUPAC Name |

3-propan-2-yloxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-4-8-19-17-14(16-18-19)15-13(20)11-6-5-7-12(9-11)21-10(2)3/h4-7,9-10H,1,8H2,2-3H3,(H,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYPHEHEJUMSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide](/img/structure/B4620116.png)

![methyl ({5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4620127.png)

![isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4620135.png)

![2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4620137.png)

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4620146.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4620153.png)

![N-(4-ethoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4620156.png)

![methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4620158.png)

![N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4620198.png)

![3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4620206.png)